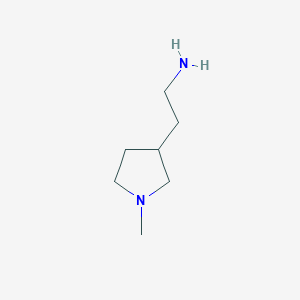

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Overview

Description

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, also known as 1-MEPEA, is an organic compound with a variety of applications in scientific research. This compound is a derivative of pyrrolidine, a cyclic amine with a five-membered ring structure. It is widely used in the synthesis of other compounds and in the study of biochemical and physiological effects. 1-MEPEA has a wide range of uses in laboratory experiments, including its ability to act as a proton donor, a reagent for the synthesis of other compounds, and a tool to study biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Catalysis

- The compound has been used in chemical synthesis, particularly in one-pot tandem hydroamination/hydrosilation catalyzed by cationic iridium(I) complexes. This process achieved the transformation of 4-pentyn-1-amine to 2-methylpyrroline and further to 1-(triethylsilyl)-2-methylpyrrolidine in a short time frame with essentially quantitative yields (Field et al., 2003).

- It has also been involved in the enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method enabled a short synthesis of bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol (Jha et al., 2010).

Pharmacological and Biological Applications

- The compound has been identified as a part of a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with excellent PARP enzyme potency and cellular potency. One particular compound, ABT-888, was in human phase I clinical trials for cancer treatment and showed efficacy in combination with other drugs (Penning et al., 2009).

- It has been used in the synthesis of nicotinium sulfate from tobacco-extracted nicotine. This product is a protic ionic liquid and a biocompatible catalyst for selective acetylation of amines. Notably, it has been recycled and reused without significant loss of catalytic activity and structural integrity (Tamaddon & Azadi, 2017).

Material Science and Catalysis

- The compound has been utilized in the synthesis of new ligands derived from nalidixic acid, which showed promising antibacterial activities compared to standard drugs. These compounds were effective against Bacillus and as effective as nalidixic acid toward Psudomonus and E. coli (AL-Duhaidahawi et al., 2020).

- It has been part of palladium(II) complexes used as catalysts for the methoxycarbonylation of olefins. The catalytic behavior of these complexes was influenced by both the complex structure and olefin chain length (Zulu et al., 2020).

Safety and Hazards

The compound has been associated with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

The primary target of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system and is also directly responsible for the regulation of muscle tone .

Mode of Action

This compound interacts with the GABA receptor, enhancing GABA transmission in the brain . This interaction results in an increase in inhibitory signals, which can help control convulsive epileptic seizures . The compound has a binding affinity of -3.7 kcal/mol for the GABA receptor .

Biochemical Pathways

The compound’s interaction with the GABA receptor affects the GABAergic pathway. This pathway is one of the key inhibitory signaling pathways in the brain and plays a crucial role in reducing neuronal excitability . By enhancing GABA transmission, this compound can help control the aberrant electrical activity in the brain that leads to seizures .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABA transmission in the brain. This enhancement can help control the aberrant electrical activity that leads to seizures, thereby managing symptoms in conditions like epilepsy .

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGLYACIZMXCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621633 | |

| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774213-88-6 | |

| Record name | 1-Methyl-3-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774213-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)